molecular formula C18H14N4O3S B2388149 1-Benzyl-4-[(3-thiophen-2-yl-1,2,4-oxadiazol-5-yl)methyl]pyrazine-2,3-dione CAS No. 2379975-79-6

1-Benzyl-4-[(3-thiophen-2-yl-1,2,4-oxadiazol-5-yl)methyl]pyrazine-2,3-dione

Cat. No. B2388149
CAS RN: 2379975-79-6
M. Wt: 366.4
InChI Key: CUOXJYLAERQQHF-UHFFFAOYSA-N
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Description

This compound is a heterocyclic compound . It is an off-white solid . Its molecular formula is C19H14BrFN4S and its exact mass is 428.0107 .


Synthesis Analysis

The synthesis of such compounds often involves the reaction of amidoximes with isatoic anhydrides in a NaOH–DMSO medium at ambient temperature . This method allows obtaining structurally diverse substituted anilines bearing the 1,2,4-oxadiazole motif in moderate to excellent yields without the utilization of protective groups .


Molecular Structure Analysis

The molecular structure of this compound has been studied using 1H NMR and 13C NMR . The 1H NMR (500 MHz, CDCl3) δ values are as follows: 2.58 (s, 3H, Thiazole−CH3), 5.57 (s, 2H, Ar−CH2−N), 7.10 (t, J= 8.6 Hz, 2H, Ar−H), 7.33 (dd, J= 8.7, 5.2 Hz, 2H, Ar−H), 7.40 (d, J= 8.6 Hz, 2H, Ar−), 7.59 (s, 1H, Triazole−H), 7.86 (d, J= 8.6 Hz, 2H, Ar−H) .


Chemical Reactions Analysis

The IR (KBr, ν max /cm −1) values of this compound are as follows: 3134 (C–H str, triazole), 3062, 2920, 2845, 2756 (C–H str, CHO), 1685 (C=O str), 1602, 1500, 1456, 1303, 1251 (C–O str), 1165, 1109 (C–O str), 1002, 869, 837, 756, 642, 513 .


Physical And Chemical Properties Analysis

This compound is an off-white solid with a melting point of 60–62 °C . Its molecular formula is C19H14BrFN4S and its exact mass is 428.0107 .

Mechanism of Action

While the specific mechanism of action for this compound is not mentioned in the retrieved papers, it’s worth noting that derivatives of the oxadiazole nucleus (1,3,4-oxadiazoles) show various biological activities such as antibacterial, anti-mycobacterial, antitumor, anti-viral and antioxidant activity, etc. as reported in the literature .

Future Directions

The future directions for this compound could involve further exploration of its biological activities, given that oxadiazole derivatives have shown a broad range of chemical and biological properties . Additionally, further studies could be conducted to explore its potential applications in the development of new drugs .

properties

IUPAC Name

1-benzyl-4-[(3-thiophen-2-yl-1,2,4-oxadiazol-5-yl)methyl]pyrazine-2,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14N4O3S/c23-17-18(24)22(9-8-21(17)11-13-5-2-1-3-6-13)12-15-19-16(20-25-15)14-7-4-10-26-14/h1-10H,11-12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CUOXJYLAERQQHF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN2C=CN(C(=O)C2=O)CC3=NC(=NO3)C4=CC=CS4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14N4O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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